molecular formula C6H9NO3 B2985689 Methyl 2-isocyanato-2-methylpropanoate CAS No. 54213-21-7

Methyl 2-isocyanato-2-methylpropanoate

Cat. No.: B2985689
CAS No.: 54213-21-7
M. Wt: 143.142
InChI Key: LHBQMHJYTCLFRO-UHFFFAOYSA-N
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Description

Methyl 2-isocyanato-2-methylpropanoate is an organic compound with the molecular formula C6H9NO3. It belongs to the family of isocyanates, which are known for their high reactivity and versatility in various chemical processes. This compound is used in a variety of applications, including the synthesis of polymers and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-isocyanato-2-methylpropanoate can be synthesized through several methods. One common route involves the reaction of tert-butyl isocyanate with methanol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene as a reagent. Phosgene reacts with tert-butylamine to form the desired isocyanate compound. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyanato-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alcohols, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl 2-isocyanato-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the modification of biomolecules for various studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methyl 2-isocyanato-2-methylpropanoate involves its high reactivity due to the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively. These reactions are often facilitated by catalysts and occur under mild conditions .

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanate: A simpler isocyanate with a similar reactivity profile.

    Ethyl isocyanate: Another isocyanate with comparable properties but different molecular structure.

    Phenyl isocyanate: An aromatic isocyanate with distinct reactivity due to the presence of the phenyl group.

Uniqueness

Methyl 2-isocyanato-2-methylpropanoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its branched structure provides steric hindrance, affecting its reactivity compared to linear isocyanates. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

methyl 2-isocyanato-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(2,7-4-8)5(9)10-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBQMHJYTCLFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the methyl 2-amino-2-methylpropanoate hydrochloride(65.5 g) in THF (650 mL) was treated with triethylamine (60 mL), heated to reflux, stirred for 30 minutes, cooled to room temperature, treated dropwise with a solution of triphosgene (43.2 g) in THF (250 mL) over 5 minutes, heated to reflux, stirred for 4 hours, cooled to 15° C., treated with triethylamine (120 mL) over 7 minutes, heated to reflux, stirred for 40 minutes, cooled to room temperature, and filtered. The solid was washed with THF and the filtrate was collected to provide a solution of methyl 2-isocyanato-2-methylpropanoate in THF.
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

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